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Compound of Interest

Compound Name: N-(2-aminoethyl)benzamide

Cat. No.: B168569

A comprehensive comparative analysis of N-(2-aminoethyl)benzamide derivatives reveals a
promising class of compounds with potent anti-trypanosomal activity, offering a potential new
avenue for the development of drugs against Human African Trypanosomiasis (HAT). While
extensive research on N-(2-aminoethyl)-2-hydroxybenzamide derivatives is limited, a closely
related series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides has been thoroughly
investigated, providing valuable insights into their structure-activity relationships (SAR) and
trypanocidal efficacy.[1]

Performance Comparison of Derivatives

A phenotypic screen of a compound library against Trypanosoma brucei, the causative agent of
HAT, identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for
medicinal chemistry optimization.[2] Subsequent synthesis and evaluation of numerous
analogues led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl
benzamides. The most potent compound identified in this series, compound 73, demonstrated
an in vitro half-maximal effective concentration (EC50) of 0.001 uM.[1][2] This compound also
showed oral bioavailability and curative effects in a mouse model of acute trypanosomiasis.[2]

The anti-trypanosomal activity of these derivatives is significantly influenced by substitutions on
both the benzamide and the benzyloxyphenyl rings. A summary of the structure-activity
relationship (SAR) for a selection of these derivatives is presented below.
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. . Benzyloxyphenyl .
Benzamide Ring . o Anti-trypanosomal
Compound ID o Ring Substitution o
Substitution (R1) Activity (EC50, pM)
(R2)
Hit Unsubstituted Unsubstituted >10
Analog 1 4-Cl 3-OBn 0.05
Analog 2 4-CF3 3-0OBn 0.02
Analog 3 4-Cl 2-0OBn 0.5
Analog 4 4-Cl 4-OBn >1
Compound 73 4-Cl 3-0OBn, 4'-F on benzyl  0.001

Data synthesized from available research literature.[1][2]

Structure-Activity Relationship (SAR) Analysis

The extensive SAR studies on the N-(2-aminoethyl)-N-benzyloxyphenyl benzamide series have
elucidated several key structural features crucial for their anti-trypanosomal activity:[1]

Benzamide Ring (R1): Electron-withdrawing groups at the 4-position, such as chlorine (CI) or
trifluoromethyl (CF3), significantly enhance the compound's potency.

» Benzyloxyphenyl Ring (R2): The position of the benzyloxy group is critical, with the meta-
position (3-OBn) being optimal for activity.

e Substituents on the Benzyl Ring: The addition of electron-withdrawing groups, like fluorine
(F), on the benzyl ring can further increase the anti-trypanosomal potency.

» Ethylamine Linker: The N-(2-aminoethyl) linker is considered essential for the observed
biological activity.

Experimental Protocols

In Vitro Trypanosoma brucei Inhibition Assay
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The in vitro efficacy of the synthesized N-(2-aminoethyl)benzamide derivatives against
Trypanosoma brucei is determined using a cell-based assay that measures the inhibition of
parasite growth.[1]

o Parasite Culture: Bloodstream form (BSF) of Trypanosoma brucei is cultured in a suitable
medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2
environment.

o Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to
create stock solutions, which are then serially diluted to the desired concentrations.

o Assay Procedure:

o Parasites are seeded into 96-well microtiter plates at a specific density.

o Serial dilutions of the test compounds are added to the wells.

o The plates are incubated for a period of 48 to 72 hours to allow for parasite proliferation.
e Growth Inhibition Measurement:

o After the incubation period, a viability reagent such as resazurin is added to each well.

o The plates are incubated for an additional 4 to 24 hours. Metabolically active parasites
reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

o The fluorescence intensity is measured using a microplate reader.

o Data Analysis: The fluorescence readings are used to calculate the percentage of growth
inhibition for each compound concentration. The EC50 value, which is the concentration of
the compound that inhibits 50% of parasite growth, is then determined by plotting the
inhibition data against the compound concentrations and fitting the data to a dose-response
curve.

Visualizations
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Caption: Workflow for the in vitro anti-trypanosomal activity assay.
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Structural Modifications for Enhanced Activity
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Caption: Key structure-activity relationships for N-(2-aminoethyl)benzamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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